[(2,5-Diethoxy-4-methylphenyl)sulfonyl](2-methylcyclohexyl)amine
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Overview
Description
(2,5-Diethoxy-4-methylphenyl)sulfonylamine is an organic compound characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with diethoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diethoxy-4-methylphenyl)sulfonylamine typically involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 2-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for the addition of reagents and control of reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Diethoxy-4-methylphenyl)sulfonylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-Diethoxy-4-methylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Diethoxy-4-methylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The diethoxy and methyl groups may influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
(2,5-Diethoxy-4-methylphenyl)sulfonylamine can be compared with other sulfonyl-containing compounds, such as:
(2,5-Diethoxy-4-methylphenyl)sulfonylamine: Similar structure but different amine substitution.
(2,5-Diethoxy-4-methylphenyl)sulfonylamine: Contains a tert-butyl group instead of a 2-methylcyclohexyl group.
2-(4-Methylsulfonylphenyl)indole derivatives: Different core structure but similar sulfonyl substitution.
The uniqueness of (2,5-Diethoxy-4-methylphenyl)sulfonylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H29NO4S |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
2,5-diethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C18H29NO4S/c1-5-22-16-12-18(17(23-6-2)11-14(16)4)24(20,21)19-15-10-8-7-9-13(15)3/h11-13,15,19H,5-10H2,1-4H3 |
InChI Key |
QYFILAGRULHCMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2CCCCC2C |
Origin of Product |
United States |
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